(S)-cyclopropyl(phenyl)methanol
Description
(S)-Cyclopropyl(phenyl)methanol is a chiral secondary alcohol characterized by a cyclopropyl group and a phenyl substituent attached to a central carbon bearing a hydroxyl group. The stereochemistry at the chiral center (S-configuration) influences its physicochemical properties and reactivity, making it valuable in asymmetric synthesis and pharmaceutical applications. These methods typically yield moderate to high purity, as evidenced by NMR and HRMS data .
Key properties inferred from analogs include:
- Boiling Point: Expected to range between 90–120°C, depending on substituents.
- Solubility: Likely soluble in polar aprotic solvents (e.g., methanol, ethanol) due to the hydroxyl group, as observed in cyclopropylfentanyl derivatives ().
Properties
CAS No. |
110548-56-6 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclopropyl(phenyl)methanol typically involves the cyclopropanation of styrene derivatives followed by reduction. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert styrene to cyclopropyl benzene. This intermediate is then subjected to reduction using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-cyclopropyl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopropyl(phenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Cyclopropyl(phenyl)ketone or cyclopropyl(phenyl)aldehyde.
Reduction: Cyclopropyl(phenyl)methane.
Substitution: Cyclopropyl(phenyl)chloride or cyclopropyl(phenyl)bromide.
Scientific Research Applications
(S)-cyclopropyl(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (S)-cyclopropyl(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The cyclopropyl and phenyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Structural Analogs with Additional Aromatic Substituents
provides data for two cyclopropyl-containing methanol derivatives:
| Compound Name | Molecular Formula | Yield | Appearance | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Cyclopropyl(phenyl)(4-biphenyl)methanol (170bn) | C₂₃H₂₀O | 68% | White solid | 92–94 | Phenyl, 4-biphenyl, cyclopropyl |
| Cyclopropyl(naphthalen-1-yl)(phenyl)methanol (170bo) | C₂₁H₁₈O | 70% | White solid | 111–113 | Phenyl, naphthalen-1-yl, cyclopropyl |
Key Observations :
- Boiling Points : The naphthalenyl-substituted 170bo exhibits a higher boiling point (111–113°C) than 170bn (92–94°C), attributed to increased molecular rigidity and π-π interactions from the naphthalene moiety .
- Synthetic Yield : Both compounds show comparable yields (~70%), suggesting similar synthetic efficiency despite differing substituents.
- (S)-Cyclopropyl(phenyl)methanol: Hypothetically, the absence of additional aromatic groups (e.g., biphenyl or naphthalenyl) would reduce molecular weight and intermolecular interactions, likely lowering the boiling point relative to 170bn and 170bo.
Functional Group Analogs: Cyclopropylphenols
lists 4-cyclopropylphenol (CAS 10292-61-2), a phenolic analog with a cyclopropyl group. Key differences from this compound include:
- Reactivity: The phenol group in 4-cyclopropylphenol is more acidic (pKa ~10) than the alcohol group in this compound (pKa ~16–19), enabling distinct reactivity in nucleophilic substitutions or hydrogen bonding .
- Applications: Phenolic derivatives are often used in polymer synthesis or as antioxidants, whereas chiral alcohols like this compound are prioritized in enantioselective catalysis .
Stereochemical Comparisons
highlights enantiomeric pairs such as (S)-4-(pentan-2-yl)phenol and (R)-4-(pentan-2-yl)phenol, underscoring the role of stereochemistry in biological activity. For this compound, the S-configuration may enhance binding affinity in chiral environments (e.g., enzyme active sites), though specific data is unavailable in the evidence .
Data Table: Comparative Analysis
Research Implications and Gaps
- Synthetic Optimization: The moderate yields of 170bn and 170bo () suggest room for improving enantioselective synthesis of this compound.
- Solubility Data: Limited solubility data for cyclopropyl-containing alcohols () underscores the need for empirical studies.
- Biological Activity : The stereochemical impact on bioactivity remains unexplored in the evidence but is critical for pharmaceutical applications.
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